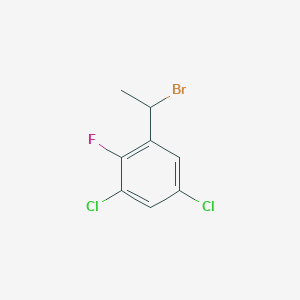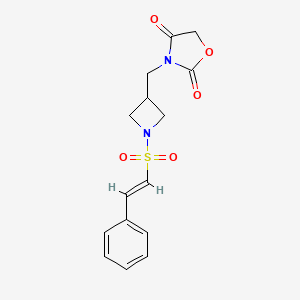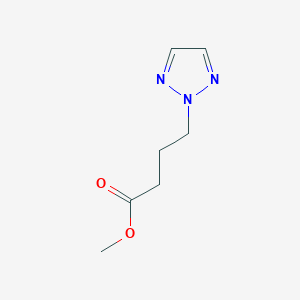
MEthyl 4-(1,2,3-triazol-2-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MEthyl 4-(1,2,3-triazol-2-yl)butanoate: is a chemical compound with the molecular formula C7H11N3O2. It belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
作用机制
Target of Action
Methyl 4-(1,2,3-triazol-2-yl)butanoate is a compound that has been studied for its potential biological activities It’s known that 1,2,3-triazoles, the core structure of this compound, actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing biological processes.
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been found to have diverse biological activities, including anticancer activity . They may affect various biochemical pathways, leading to downstream effects that contribute to their overall biological activity.
Result of Action
Compounds with a 1,2,3-triazole core have been found to have diverse biological activities, including anticancer activity . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
生化分析
Biochemical Properties
Methyl 4-(1,2,3-triazol-2-yl)butanoate, like other triazoles, can bind to various enzymes and receptors in biological systems
Cellular Effects
Triazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These effects are likely mediated through interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazoles are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MEthyl 4-(1,2,3-triazol-2-yl)butanoate typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: MEthyl 4-(1,2,3-triazol-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
科学研究应用
Chemistry: MEthyl 4-(1,2,3-triazol-2-yl)butanoate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer, antifungal, and antibacterial agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials. Its unique chemical properties, such as stability and reactivity, make it suitable for various industrial applications .
相似化合物的比较
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness: MEthyl 4-(1,2,3-triazol-2-yl)butanoate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
methyl 4-(triazol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)3-2-6-10-8-4-5-9-10/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVWDUKVKVHUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1N=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
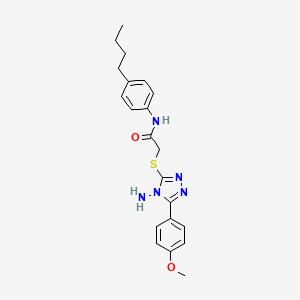
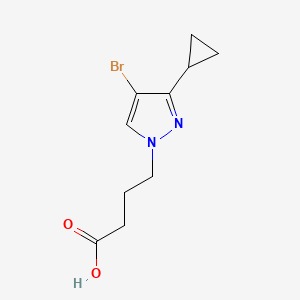
![5-{[2-(Cyclohexylsulfanyl)-5-nitrophenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2611568.png)
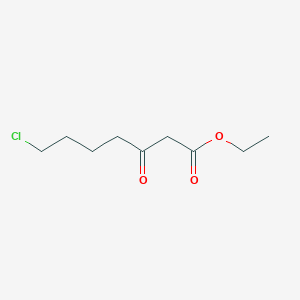
![2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol](/img/structure/B2611571.png)
![4-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2611572.png)
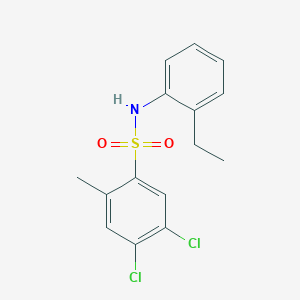
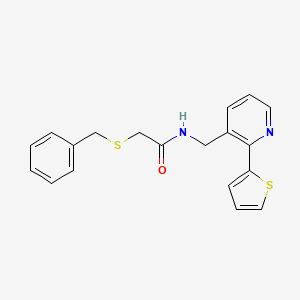

![8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2611577.png)
![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2611580.png)
![(3S,4R)-3-(methylamino)-4-[(4-methylphenyl)sulfonyl]thiolane-1,1-dione](/img/structure/B2611581.png)
